molecular formula C10H5F5O3 B7996880 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one

Cat. No.: B7996880
M. Wt: 268.14 g/mol
InChI Key: ZZUOZFYYDWWDAI-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one is a fluorinated aromatic ketone featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety attached to a pentafluorinated propanone chain. The benzo[d][1,3]dioxol-5-yl group contributes aromaticity and electron-rich characteristics, while the pentafluoropropan-1-one chain introduces strong electron-withdrawing effects due to the electronegative fluorine atoms.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F5O3/c11-9(12,10(13,14)15)8(16)5-1-2-6-7(3-5)18-4-17-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUOZFYYDWWDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the acylation of 1,3-benzodioxole with a pentafluoropropanone derivative. One common method involves the use of a Friedel-Crafts acylation reaction, where 1,3-benzodioxole is reacted with pentafluoropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the continuous flow acylation process can be employed to enhance the efficiency and scalability of the synthesis. This method involves the use of a recyclable heterogeneous catalyst, which allows for continuous production with high selectivity and conversion rates . The unreacted starting materials can be easily separated and recycled, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the pentafluoropropanone group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential anticancer properties.

    Materials Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological targets, such as enzymes or receptors, are studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This is achieved through the modulation of key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one (Target) Pentafluoro (-CF2CF3) on propanone chain C10H5F5O3 308.14 High lipophilicity, potential metabolic stability, electrophilic ketone for reactions. -
1-(Benzo[d][1,3]dioxol-5-yl)propan-1-one Non-fluorinated propanone C10H10O3 178.19 Baseline aromatic ketone; used as a synthetic intermediate in acylation reactions.
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one Bromine at C2 of propanone C10H9BrO3 257.08 Bromine enhances leaving-group capacity; used in nucleophilic substitutions.
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)-3-hydroxyprop-2-en-1-one Enone with 3-fluorophenyl and hydroxyl groups C16H11FO4 286.26 Conjugated enone system for UV activity; fluorophenyl enhances binding in drug design.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one Dimethylamino group on propene chain C12H13NO3 219.24 Amino group introduces basicity; potential for charge-transfer interactions.
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one Extended pentanone chain C12H14O3 206.24 Increased lipophilicity and steric bulk; used in flavor/fragrance applications.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzo[d][1,3]dioxole moiety and a pentafluoropropanone group. The molecular formula is C11H6F5O3C_{11}H_{6}F_{5}O_{3}, with a molecular weight of approximately 292.15 g/mol. The significant fluorination suggests potential lipophilicity and reactivity that could influence its biological activity.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related benzo[d][1,3]dioxole derivatives. For instance, a series of 5-substituted benzo[d][1,3]dioxole derivatives demonstrated promising anticonvulsant activity in animal models. One compound showed an effective dose (ED50) of 9.8 mg/kg with a protective index comparable to established antiepileptic drugs . This suggests that derivatives of the benzo[d][1,3]dioxole structure may share similar mechanisms or pathways in modulating neuronal excitability.

The mechanisms underlying the biological activities of benzo[d][1,3]dioxole derivatives often involve modulation of neurotransmitter systems or direct interaction with microbial targets. For instance:

  • Neurotransmitter Modulation : Compounds may influence GABAergic or glutamatergic signaling pathways to exert anticonvulsant effects.
  • Antimicrobial Mechanisms : The presence of electron-withdrawing fluorine atoms may enhance the ability of these compounds to penetrate microbial membranes or interfere with metabolic processes.

Case Studies and Experimental Findings

Study Findings Model
Study on 5-substituted benzo[d][1,3]dioxolesCompounds showed anticonvulsant activity with ED50 values ranging from 9.8 mg/kg to higher dosesMaximal electroshock model in mice
Antimicrobial screening of dioxole derivativesSignificant antibacterial activity against S. aureus and E. coli; antifungal activity against C. albicansIn vitro assays against various bacterial strains

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